6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate
Description
This compound features a 1,3,4-thiadiazole core substituted with an acetamido group at position 5 and a sulfanylmethyl moiety bridging to a 4-oxo-4H-pyran ring. The pyran ring is further esterified with a 4-ethoxybenzoate group. Synthesis likely involves nucleophilic substitution between a thiol-containing thiadiazole derivative and a pyran-based electrophile, as seen in analogous protocols .
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-3-26-13-6-4-12(5-7-13)17(25)28-16-9-27-14(8-15(16)24)10-29-19-22-21-18(30-19)20-11(2)23/h4-9H,3,10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVSAWXMNDHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Benzoate Moiety
The 4-ethoxybenzoate group distinguishes this compound from derivatives with electron-withdrawing substituents. For example:
The ethoxy group (electron-donating) may slow ester hydrolysis compared to the chloro analog (electron-withdrawing), improving metabolic stability .
Thiadiazole Core Modifications
The 5-acetamido-1,3,4-thiadiazole moiety is critical for hydrogen bonding. Comparisons include:
Conformational Analysis
Thiadiazole derivatives often adopt planar or butterfly conformations. For example:
- A 1,3,4-thiadiazole with a butterfly conformation (dihedral angle: 46.3°) exhibits optimized π-π stacking .
- The target compound’s pyran-thiadiazole linkage may enforce a distinct conformation, affecting solubility and target engagement.
Physicochemical Properties
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